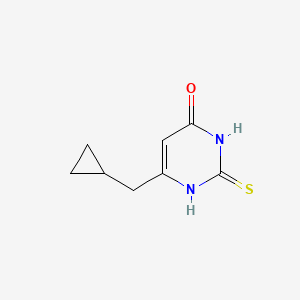

6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(cyclopropylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-4-6(3-5-1-2-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPUFUAXEVDSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, enzyme inhibition, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a thioxo group at the 2-position and a cyclopropylmethyl group at the 6-position of the pyrimidine ring. Its molecular formula is with a molecular weight of 184.27 g/mol.

Antimicrobial Activity

Research indicates that thioxo-pyrimidinones exhibit significant antimicrobial properties. A study on related thioxo compounds demonstrated varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are summarized in the table below:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | TBD | TBD |

| Related Thioxo Compounds | 62.5 | 78.12 |

The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways such as tyrosinase. Inhibition studies using mushroom tyrosinase as a model demonstrated that derivatives significantly inhibited enzyme activity, suggesting applications in cosmetic formulations for skin lightening.

Proposed Mechanisms:

- Enzyme Inhibition: Compounds may act as competitive inhibitors by binding to the active site of enzymes like tyrosinase.

- Cell Cycle Arrest: Some studies suggest these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Tyrosinase Inhibition Study

A study explored the inhibition potency of various thioxo-pyrimidine derivatives against mushroom tyrosinase. The results indicated that specific substitutions on the pyrimidine ring enhanced inhibitory activity significantly compared to controls. The most potent inhibitors had IC50 values significantly lower than those of known inhibitors like kojic acid.

Cytotoxicity Evaluation

In a comparative study involving HeLa cells treated with different concentrations of thioxo-pyrimidine derivatives, it was observed that while some compounds exhibited cytotoxic effects at higher concentrations, others maintained low toxicity levels even at elevated doses. This suggests potential for selective targeting in cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives are highly dependent on substituents at position 4. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of 2-Thioxo-2,3-Dihydropyrimidin-4(1H)-one Derivatives

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methyl): Improve metal coordination capacity, enhancing antimicrobial activity in metal complexes . Aromatic/Planar Groups (e.g., Phenylamino, Thienyl): Facilitate interactions with hydrophobic pockets in enzymes or DNA, crucial for antitumor activity . Alkyl Chains (e.g., Propyl): Influence solubility and pharmacokinetics; longer chains may reduce aqueous solubility but improve membrane permeability .

Coordination Chemistry: The 2-thioxo group enables diverse coordination modes with transition metals. For example, the methyl-substituted derivative forms stable Au(III) complexes via N/S donor atoms, whereas bulkier substituents like cyclopropylmethyl may sterically hinder such interactions .

Physicochemical Properties: Solubility: Propyl and methyl derivatives exhibit low water solubility but are soluble in alkaline solutions or DMF . Cyclopropylmethyl’s nonpolar nature may further reduce aqueous solubility. Thermal Stability: Derivatives with aromatic substituents (e.g., phenylamino) show higher melting points (>250°C), indicative of strong intermolecular forces .

Preparation Methods

Cyclocondensation of Thiourea with β-Ketoesters

The pyrimidine core is constructed by reacting thiourea with β-ketoesters under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. This reaction yields 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives with varying substituents at the 6-position depending on the β-ketoester used.

Alkylation to Introduce the Cyclopropylmethyl Group

The 6-position alkylation is achieved by treating the 2-thioxo pyrimidin-4-one intermediate with cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate. The reaction is typically carried out in DMF at elevated temperatures (70–80°C) for several hours to ensure complete substitution.

This method is supported by analogous procedures reported for S-alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives, where potassium carbonate acts as a base to deprotonate the thiol group, facilitating nucleophilic attack on the alkyl halide.

Purification and Characterization

After reaction completion, the mixture is cooled and poured into cold water to precipitate the product. The solid is filtered, dried, and recrystallized from solvents such as acetone-DMF mixtures to obtain pure this compound.

Characterization is performed using:

- Melting point determination

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the structure and substitution pattern.

- Elemental analysis : To verify the molecular composition.

- Mass spectrometry (LCMS) : To confirm molecular weight and purity.

Research Findings and Optimization Data

While specific data for the exact compound this compound are limited, related derivatives have been synthesized with yields ranging from 70% to over 80%, indicating the efficiency of the alkylation process under the described conditions.

The reaction parameters such as temperature, solvent, base, and reaction time critically influence the yield and purity. For instance, the use of DMF as solvent and potassium carbonate as base at 70–80°C for 5 hours followed by overnight stirring was found optimal for similar S-alkylated pyrimidine derivatives.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation | Thiourea + β-ketoester, reflux in ethanol or DMF | 75–85 | Formation of 2-thioxo pyrimidinone |

| Alkylation (S-alkylation) | 2-thioxo pyrimidinone + cyclopropylmethyl halide, K2CO3, DMF, 70–80°C, 5 h + 12 h stirring | 70–82 | Efficient introduction of cyclopropylmethyl group |

| Purification | Precipitation in cold water, recrystallization | High purity | Confirmed by melting point, NMR, MS |

Additional Notes

- The choice of base is critical: potassium carbonate is preferred for its mildness and effectiveness in deprotonating the thiol group without causing side reactions.

- The reaction solvent DMF facilitates solubilization of both organic and inorganic reagents, enhancing reaction rates.

- The cyclopropylmethyl substituent at position 6 is important for modulating biological activity and lipophilicity, as seen in related pyrimidine derivatives.

Q & A

Q. What are the recommended synthetic routes for 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions. A general method involves reacting cyclopropylmethylamine with thiourea and ethyl acetoacetate (or ethyl cyanoacetate) under acidic or basic conditions. For example:

- Reagents : Cyclopropylmethylamine, thiourea, ethyl acetoacetate, sodium ethoxide.

- Conditions : Reflux in ethanol (4–6 hours) under inert atmosphere.

- Purification : Column chromatography (silica gel, 1–3% methanol in dichloromethane) or recrystallization.

- Optimization : Adjust molar ratios (e.g., 1:1.2 amine:thiourea), extend reflux time for higher yields, or use microwave-assisted synthesis for accelerated reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- 1H/13C NMR : The thioxo group (C=S) appears at ~170–180 ppm (13C). The cyclopropylmethyl protons show distinct splitting (e.g., δ 0.5–1.5 ppm for cyclopropyl CH2 and CH).

- IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~3200 cm⁻¹ (N-H stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 211.3 (calculated for C₉H₁₁N₂OS).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What are the stability and storage guidelines for this compound?

- Stability : Susceptible to oxidation (thioxo group) and hydrolysis in humid conditions.

- Storage : Seal in amber vials under argon, store at 2–8°C for long-term stability. Avoid exposure to light and moisture .

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence structure-activity relationships (SAR) compared to other alkyl/aryl groups?

- Lipophilicity : Cyclopropyl increases logP vs. phenyl (e.g., 6-phenyl analog: logP ~2.1 vs. cyclopropylmethyl: ~1.8), enhancing membrane permeability.

- Steric Effects : The rigid cyclopropane ring may restrict rotational freedom, improving target binding (e.g., enzyme active sites).

- Case Study : In pyrimidinone derivatives, cyclopropyl groups enhance metabolic stability compared to linear alkyl chains (e.g., propyl) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

- In Vitro Assays : Use fluorescence polarization to measure binding affinity to kinases or proteases.

- Docking Studies : Model interactions with ATP-binding pockets (e.g., MAP kinases) using AutoDock Vina.

- Mutagenesis : Replace key residues (e.g., cysteine in active sites) to confirm thioxo-mediated covalent binding .

Q. How can synthetic yields be improved while minimizing byproducts?

Q. How are contradictions in spectral data resolved during structural confirmation?

- Problem : Overlapping NMR peaks for cyclopropylmethyl and pyrimidinone protons.

- Solution : Use 2D NMR (COSY, HSQC) to assign signals. For example, HSQC correlates cyclopropyl CH (δ 1.2 ppm) with 13C ~10 ppm.

- Validation : Compare experimental IR/MS data with computational predictions (e.g., Gaussian DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.